molecular formula C15H13NO5 B1529784 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 1035229-31-2

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B1529784
CAS No.: 1035229-31-2
M. Wt: 287.27 g/mol
InChI Key: ZTFYNFDZGRLCIS-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure

The compound's structure features a benzyloxy group, a hydroxyl group, and a nitro group attached to a phenyl ring, contributing to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a derivative with a similar structure was evaluated for its cytotoxic effects against leukemia (K562) and lymphoma (Granta) cell lines. The study utilized the MTT assay to determine cell viability after treatment with the compound:

  • Cytotoxicity : The derivative exhibited significant cytotoxicity at concentrations around 13 µM, correlating with its binding affinity to glucocorticoid receptors (GR) in silico .

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. A review indicated that nitro-containing compounds often exhibit strong antibacterial activity due to their ability to disrupt DNA synthesis in bacteria. Notably, derivatives containing nitro groups have shown effectiveness against various Gram-positive and Gram-negative bacteria:

  • Activity Against Pathogens : Compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6 µM for certain derivatives .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • DNA Interaction : Nitro groups can undergo reduction within bacterial cells, leading to the formation of reactive species that damage DNA .
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and bacterial survival, enhancing their therapeutic potential .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study conducted on a derivative similar to this compound showed that it induced apoptosis in K562 cells through GR-mediated pathways .
  • Antibacterial Efficacy : In vitro tests revealed that certain derivatives effectively inhibited the growth of resistant strains of E. coli and S. aureus, suggesting their potential as new antimicrobial agents .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against K562 and Granta cells
AntimicrobialInhibition against S. aureus and E. coli
MechanismDNA damage via nitro reduction
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Properties

IUPAC Name

1-(2-hydroxy-3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10(17)12-7-8-13(14(15(12)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFYNFDZGRLCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728577
Record name 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035229-31-2
Record name 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium tert-butoxide (4.06 g) was added to a stirred solution of 1-(2,4-dihydroxy-3-nitrophenyl)ethanone (example 11, step a) (10 g) in DMF (100 mL), under nitrogen, whilst maintaining the internal temperature below 30° C. After stirring for a further 10 minutes at ambient temperature, benzyl bromide (6.03 mL) was added and the mixture stirred for a further 20 h. Further benzyl bromide (3 mL) was added and the mixture stirred for 24 h. The reaction was quenched with water (300 mL), 1M aqueous sodium hydroxide (50 mL) was added and the mixture was washed with diethyl ether (2×300 mL), filtering through Celite to aid separation. The basic solution was cooled in ice/water, acidified with ice cold 2M hydrochloric acid (200 mL) and the resulting precipitate filtered off, washed with water and dried to afford a light brown solid. The solid was slurried with ethanol (100 mL) for 1 h and the solid filtered off, washed with cold ethanol (20 mL), and dried under vacuum at 40° C. to afford the subtitled compound as a light brown solid. Yield 6.8 g.
Name
Lithium tert-butoxide
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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